molecular formula C13H14N2O3 B2919673 N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide CAS No. 2361656-88-2

N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2919673
CAS No.: 2361656-88-2
M. Wt: 246.266
InChI Key: MIIMILMABWKYKH-UHFFFAOYSA-N
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Description

N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide is a chemical compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide typically involves the reaction of 3-(3-oxomorpholin-4-yl)aniline with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or reduce the double bond in the prop-2-enamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or saturated amides.

Scientific Research Applications

N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-3-(pyridin-4-yl)prop-2-enamide: Similar in structure but with a pyridine ring instead of a morpholine ring.

    N-(4-morpholinophenyl)prop-2-enamide: Contains a morpholine ring but differs in the position of the substituents.

Uniqueness

N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide is unique due to the presence of the oxomorpholine moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

N-[3-(3-oxomorpholin-4-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-12(16)14-10-4-3-5-11(8-10)15-6-7-18-9-13(15)17/h2-5,8H,1,6-7,9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIMILMABWKYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)N2CCOCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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